molecular formula C23H23F3N2O3 B11493831 8,9-diethoxy-4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

8,9-diethoxy-4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11493831
M. Wt: 432.4 g/mol
InChI Key: YSARIKOVGNZOPH-UHFFFAOYSA-N
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Description

8,9-Diethoxy-4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound with a molecular formula of C23H24F3N2O2 . This compound is characterized by the presence of a trifluoromethoxyphenyl group, which imparts unique chemical properties.

Preparation Methods

The synthesis of 8,9-diethoxy-4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8,9-Diethoxy-4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group plays a crucial role in modulating these interactions, affecting the compound’s overall activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor binding .

Comparison with Similar Compounds

Similar compounds include other benzodiazepine derivatives with different substituents on the phenyl ring. For example:

The uniqueness of 8,9-diethoxy-4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H23F3N2O3

Molecular Weight

432.4 g/mol

IUPAC Name

8,9-diethoxy-4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C23H23F3N2O3/c1-3-29-20-12-16-14-27-22(15-7-9-17(10-8-15)31-23(24,25)26)18-6-5-11-28(18)19(16)13-21(20)30-4-2/h5-13,22,27H,3-4,14H2,1-2H3

InChI Key

YSARIKOVGNZOPH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC=C(C=C4)OC(F)(F)F)OCC

Origin of Product

United States

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